molecular formula C18H14ClN3O2S B6424037 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 460339-35-9

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B6424037
CAS No.: 460339-35-9
M. Wt: 371.8 g/mol
InChI Key: BXLNONCGTFMPPK-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound featuring multiple functional groups, including a chlorophenyl group, an oxadiazole ring, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the reaction of 3-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the corresponding oxadiazole derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, and acidic conditions.

  • Reduction: : LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: : Amines, thiols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted oxadiazoles or indolines.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory or infectious diseases.

  • Material Science: : Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

  • Organic Synthesis: : It serves as a versatile intermediate for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other oxadiazole derivatives or indoline-based molecules, but the presence of the chlorophenyl group and the specific substitution pattern sets it apart.

List of Similar Compounds

  • 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

  • 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

  • 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (isomers with different substituents on the indoline ring)

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-14-6-3-5-13(10-14)17-20-21-18(24-17)25-11-16(23)22-9-8-12-4-1-2-7-15(12)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLNONCGTFMPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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